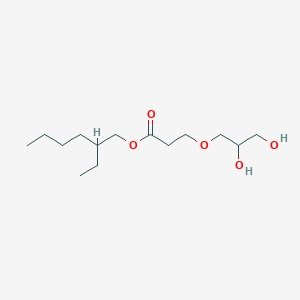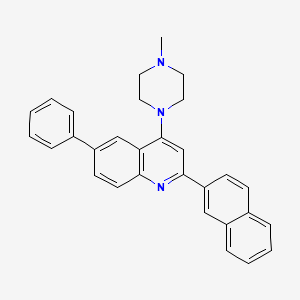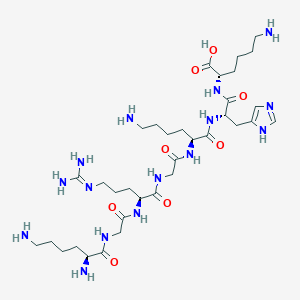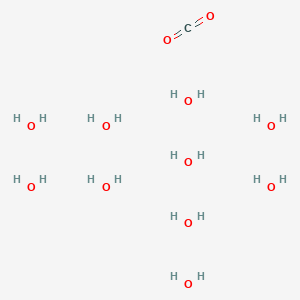![molecular formula C27H27NO2 B14181468 2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one CAS No. 920286-86-8](/img/structure/B14181468.png)
2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one is a complex organic compound that features a biphenyl group and a chromenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the biphenyl group and the chromenone core. One common method involves the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride to introduce the chromenone moiety . The hexylamino group can be introduced through nucleophilic substitution reactions, where a hexylamine reacts with a suitable leaving group on the chromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation .
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Benzoic acids or ketones depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one involves its interaction with specific molecular targets. The biphenyl and chromenone structures allow it to interact with various enzymes and receptors, potentially inhibiting or activating them . The hexylamino group may enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one: Lacks the hexylamino group, which may reduce its binding affinity and specificity.
6-(Amino)-2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one: Similar structure but with a different amine group, which may alter its reactivity and applications.
Eigenschaften
CAS-Nummer |
920286-86-8 |
|---|---|
Molekularformel |
C27H27NO2 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
6-(hexylamino)-2-(4-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-8-17-28-23-15-16-26-24(18-23)25(29)19-27(30-26)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-16,18-19,28H,2-4,8,17H2,1H3 |
InChI-Schlüssel |
GBKAHRULSTVOIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)


![N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide](/img/structure/B14181447.png)


